molecular formula C26H21N3O3 B282366 4-benzoyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

4-benzoyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B282366
M. Wt: 423.5 g/mol
InChI Key: NGYITGACQJHYPE-GYHWCHFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzoyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one, also known as BHIP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BHIP is a member of the pyrrolone family of compounds, which are known for their diverse biological activities. BHIP has been shown to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 4-benzoyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to involve the formation of a covalent adduct with ROS. 4-benzoyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one contains a reactive ketone group that is able to react with ROS, forming a stable product that emits fluorescence. The exact mechanism of this reaction is still under investigation, but it is believed to involve a nucleophilic attack by the ROS on the ketone group.
Biochemical and Physiological Effects:
4-benzoyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit a range of interesting biochemical and physiological effects. In addition to its use as a fluorescent probe for ROS, 4-benzoyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. 4-benzoyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-benzoyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is its high selectivity for ROS. This makes it a valuable tool for studying the role of ROS in various biological processes. However, one limitation of 4-benzoyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is its relatively low quantum yield, which can make it difficult to detect in low concentrations. Additionally, 4-benzoyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is sensitive to pH changes, which can affect its fluorescence properties.

Future Directions

There are several potential future directions for research on 4-benzoyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the development of more sensitive and selective fluorescent probes for ROS detection. Another area of interest is the investigation of the anti-inflammatory properties of 4-benzoyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one and its potential use in the treatment of inflammatory diseases. Additionally, the mechanism of action of 4-benzoyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is still not fully understood, and further research is needed to elucidate the details of its reaction with ROS.

Synthesis Methods

The synthesis of 4-benzoyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process that has been optimized over the years. The starting materials for the synthesis are commercially available and include 4-benzoyl-3-hydroxy-2-methyl-2H-pyrrol-2-one, indole-3-acetaldehyde, and 3-pyridinecarboxaldehyde. The synthesis involves a series of reactions, including condensation, cyclization, and oxidation, to yield the final product. The purity of the product can be verified using various analytical techniques, such as NMR and HPLC.

Scientific Research Applications

4-benzoyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been used extensively in scientific research, particularly in the fields of biochemistry and pharmacology. One of the most promising applications of 4-benzoyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. 4-benzoyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to selectively react with ROS, producing a fluorescent signal that can be visualized using microscopy. This technique has been used to study the role of ROS in various biological processes, including cell signaling, apoptosis, and aging.

properties

Molecular Formula

C26H21N3O3

Molecular Weight

423.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy(phenyl)methylidene]-1-[2-(1H-indol-3-yl)ethyl]-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C26H21N3O3/c30-24(17-7-2-1-3-8-17)22-23(19-9-6-13-27-15-19)29(26(32)25(22)31)14-12-18-16-28-21-11-5-4-10-20(18)21/h1-11,13,15-16,23,28,30H,12,14H2/b24-22-

InChI Key

NGYITGACQJHYPE-GYHWCHFESA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CN=CC=C5)/O

SMILES

C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CN=CC=C5)O

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CN=CC=C5)O

Origin of Product

United States

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